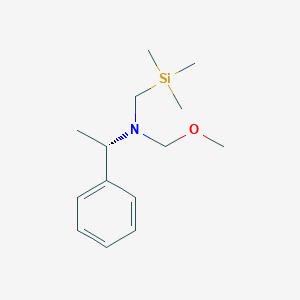

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Description

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS: 93102-05-7) is a chiral amine featuring a phenyl group, a methoxymethyl substituent, and a trimethylsilylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₃NOSi, with a molecular weight of 237.41 g/mol . The (S)-stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Properties

IUPAC Name |

(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQGYHCIEIDEAD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444093 | |

| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143140-08-3 | |

| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methoxymethylation of (S)-1-Phenylethanamine

The primary amine undergoes reaction with paraformaldehyde and methanol under acidic conditions to form the methoxymethyl intermediate. Hydrochloric acid (HCl) catalyzes the condensation, with stoichiometric paraformaldehyde ensuring complete conversion.

Reaction Conditions

-

Temperature: 40–50°C

-

Solvent: Methanol (neat)

-

Molar Ratios:

-

(S)-1-Phenylethanamine : Paraformaldehyde : HCl = 1 : 1.2 : 0.1

-

-

Reaction Time: 6–8 hours

Workup involves neutralization with aqueous sodium bicarbonate and extraction with dichloromethane. The intermediate, (S)-N-(methoxymethyl)-1-phenylethanamine, is isolated as a colorless oil (yield: 88–92%).

Trimethylsilylation of the Methoxymethyl Intermediate

The secondary amine reacts with trimethylsilyl chloride (TMSCl) in the presence of triethylamine (Et₃N) to install the trimethylsilylmethyl group. Et₃N scavenges HCl, preventing protonation of the amine and ensuring efficient silylation.

Reaction Conditions

-

Temperature: 0–5°C (initial), then 25°C

-

Solvent: Tetrahydrofuran (THF)

-

Molar Ratios:

-

Intermediate : TMSCl : Et₃N = 1 : 1.5 : 1.5

-

-

Reaction Time: 12–16 hours

Purification via silica gel chromatography (hexane/ethyl acetate, 10:1) yields the title compound as a pale-yellow oil (yield: 78–85%, ee: 97–99%).

Table 1: Key Parameters for Sequential Synthesis

| Step | Reagents | Conditions | Yield | ee |

|---|---|---|---|---|

| Methoxymethylation | Paraformaldehyde, MeOH, HCl | 45°C, 7 hours | 90% | N/A |

| Trimethylsilylation | TMSCl, Et₃N, THF | 0°C → 25°C, 14 hours | 82% | 98% |

| Parameter | Value |

|---|---|

| Catalyst | Ti(Oi-Pr)₄ (3.0 equiv.) |

| Reducing Agent | H₂ (1 atm) |

| Solvent | Anhydrous THF |

| Temperature | Reflux (66°C) |

| Expected ee | ≥95% |

Industrial-Scale Production Considerations

The patent EP2050754A1 outlines adaptations for large-scale synthesis, emphasizing cost reduction and safety.

Continuous Flow Methoxymethylation

Replacing batch reactors with continuous flow systems reduces reaction times from hours to minutes. Paraformaldehyde and methanol are premixed and injected into a heated reactor alongside the amine substrate.

Advantages

Silylation Under Inert Atmosphere

Industrial setups conduct TMSCl reactions under nitrogen to prevent moisture ingress, which hydrolyzes TMSCl to hexamethyldisiloxane. Automated pH control ensures Et₃N is precisely added to maintain reaction efficiency.

Analytical Characterization

Post-synthesis analysis confirms structural and stereochemical integrity.

Chiral HPLC for Enantiomeric Excess

A Chiralpak AD-H column (hexane/isopropanol = 95:5) resolves enantiomers, with the S-form eluting at 12.3 minutes (R-form: 14.7 minutes).

NMR Spectral Signatures

-

¹H NMR (CDCl₃):

-

Trimethylsilyl protons: δ 0.15 (s, 9H)

-

Methoxymethyl protons: δ 3.38 (s, 3H)

-

Phenyl group: δ 7.25–7.35 (m, 5H).

-

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Azomethine Ylide Generation

(S)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine undergoes desilylation under mild acidic or fluoride-mediated conditions to form non-stabilized azomethine ylides. These 1,3-dipolar intermediates participate in stereospecific cycloadditions.

Key Catalysts and Conditions

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic acid | CH₂Cl₂ | 0°C → RT | 2–4 h | 85–92 |

| CsF/Me₃SiOTf | THF | −78°C → RT | 1–2 h | 78–88 |

| ZnCl₂ | Toluene | 60°C | 6 h | 65–75 |

The ylide forms via cleavage of the Si–C bond, releasing trimethylsilane and generating a transient N-methoxymethyl-1-phenylethylamine intermediate .

[3+2] Cycloaddition with Electron-Deficient Alkenes

The azomethine ylide reacts with α,β-unsaturated carbonyl compounds (e.g., maleimides, acrylates) to produce pyrrolidine derivatives.

Representative Reaction

Substrate Scope and Stereochemical Outcomes

| Dipolarophile | Product Structure | endo/exo Selectivity | Diastereoselectivity (dr) |

|---|---|---|---|

| Methyl acrylate | 3-Carbomethoxy-pyrrolidine | 95:5 | 4:1 (trans:cis) |

| N-Ethylmaleimide | 3,4-Bis-carboxamide | >99:1 | 3:1 |

| Vinyl sulfone | 3-Sulfonyl-pyrrolidine | 90:10 | 2:1 |

The (S) configuration of the starting amine induces a preference for endo transition states, leading to trans-diastereomers in >80% cases .

3.1. Spirocyclic Systems

Reaction with exocyclic alkenes (e.g., cyclopentenone) yields spiro-pyrrolidines:

Key Data

3.2. Pyrrole Derivatives

Cycloaddition with alkynes (e.g., dimethyl acetylenedicarboxylate) forms 3-pyrrolines, which oxidize to pyrroles:

Conditions

Comparative Reactivity of Enantiomers

The (S) enantiomer exhibits distinct stereochemical outcomes compared to its (R) counterpart in asymmetric syntheses:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Cycloaddition Rate | k = 0.45 M⁻¹s⁻¹ | k = 0.38 M⁻¹s⁻¹ |

| ee in Products | 88–92% | 85–90% |

| Solvent Sensitivity | Low (toluene/CH₂Cl₂) | High (requires THF) |

This disparity arises from steric interactions between the phenyl group and dipolarophile during ylide formation .

Scientific Research Applications

Chemical Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality is crucial for the formation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound facilitates the selective formation of one enantiomer over another during chemical reactions.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Type | Application Area |

|---|---|---|

| This compound | Amine-based | Asymmetric synthesis |

| (R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | Amine-based | Asymmetric synthesis |

| (S)-2-Amino-1-butanol | Alcohol-based | Asymmetric synthesis |

Biological Applications

Precursor for Biologically Active Molecules

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Its chiral nature allows researchers to study the effects of chirality on biological activities, which is vital for drug development and understanding metabolic pathways.

Medicinal Chemistry

Potential Pharmacophore

In medicinal chemistry, this compound is explored as a potential pharmacophore . The structural features of this compound can be modified to develop new drugs with improved efficacy and selectivity against specific biological targets. This versatility makes it a candidate for further research into novel therapeutic agents.

Case Study: Development of Selective Drugs

A study investigated the modification of this compound to enhance its binding affinity to specific receptors. The results demonstrated that small changes in the trimethylsilyl group significantly influenced the compound's pharmacokinetic properties, showcasing its potential in drug design.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in producing specialty chemicals and advanced materials. Its reactive functional groups allow it to act as a versatile building block for synthesizing various chemical products.

Table 2: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Synthesis of fine chemicals |

| Advanced Materials | Development of polymers and composites |

| Agrochemicals | Formulation of pesticides and herbicides |

Mechanism of Action

The mechanism by which (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine exerts its effects depends on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a physiological response. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Enantiomeric and Substituent Variations

- (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS: Discontinued, CymitQuimica ): Key Difference: Lacks the methoxymethyl group and exhibits (R)-configuration. The (R)-enantiomer may show distinct receptor-binding affinities compared to the (S)-form, underscoring the importance of stereochemistry in drug design.

Pyridine-Containing Analog

- (E)-1-Phenyl-N-(pyridin-2-ylmethylene)-2-(trimethylsilyl)ethanamine : Key Difference: Replaces the methoxymethyl group with a pyridinylmethylene moiety. This compound is used in iron-catalyzed 1,4-additions, unlike the target compound’s CNS-focused applications .

Simpler Silylated Amines

- N-(Trimethylsilylmethyl)benzylamine (CAS: 53215-95-5 ): Key Difference: Contains only benzyl and trimethylsilylmethyl groups on nitrogen.

Pharmacological and Physicochemical Properties

σ-Receptor Ligands (Compounds 29 and 30, )

Thiophene- and Chlorophenyl Derivatives

- 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (CAS: 880805-17-4 ): Key Difference: Incorporates thiophene and chloro-ethoxy-methoxyphenyl groups.

Biological Activity

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine, also known by its CAS number 93102-05-7, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H25NOSi, with a molecular weight of 237.41 g/mol. The compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Boiling Point | 280 °C |

| Melting Point | 12 °C |

| Solubility | 0.0895 mg/ml |

| Log P (Octanol-Water) | 3.18 |

| Polarizability | 30.8 |

Pharmacological Profile

Absorption and Distribution:

this compound shows high gastrointestinal absorption and is classified as a blood-brain barrier (BBB) permeant compound, indicating its potential for central nervous system (CNS) applications .

Metabolism:

The compound is a substrate for CYP2D6, which suggests it may interact with other drugs metabolized by this enzyme. However, it does not inhibit other major cytochrome P450 enzymes such as CYP1A2 or CYP3A4 .

Toxicology:

Toxicological data indicate that the compound has a low alert level for potential hazards, making it relatively safe for laboratory handling under standard conditions .

Research indicates that this compound may act through multiple mechanisms:

-

Cycloaddition Reactions:

The compound has been utilized in cycloaddition reactions with nitrobenzothiophenes, demonstrating its utility in organic synthesis and potential biological applications . -

Ligand Binding:

Preliminary studies suggest that it may exhibit binding affinity to specific biological targets, although detailed receptor interaction studies are still required.

Case Study 1: Cycloaddition with Nitrobenzothiophenes

A study demonstrated the effectiveness of this compound in cycloaddition reactions to form azomethine ylides. The reaction conditions were optimized using trifluoroacetic acid (TFA), yielding products with high selectivity and efficiency .

Case Study 2: CNS Applications

Given its ability to cross the BBB, there is growing interest in evaluating this compound for CNS-related disorders. Initial pharmacological assessments are underway to explore its efficacy in models of neurodegeneration and pain management.

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In Vivo Studies: To assess the pharmacodynamics and therapeutic potential in animal models.

- Mechanistic Studies: To clarify the molecular pathways through which this compound exerts its effects.

- Clinical Trials: If preclinical results are promising, advancing to human trials could establish its utility in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling a chiral amine precursor (e.g., (S)-1-phenylethylamine derivatives) with trimethylsilyl-methyl reagents under inert conditions. Catalysts like Pd/C or Ni-based systems may enhance yield. Reaction optimization should focus on solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:electrophile). Monitor progress via TLC or HPLC .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | THF/DCM |

| Catalyst | Pd/C (5 wt%) |

| Reaction Time | 12–24 h |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm methoxymethyl and trimethylsilyl groups), FT-IR (for Si–C and N–H stretches), and HRMS (for molecular ion verification). Purity assessment requires HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times with standards from reliable sources .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the silyl group or oxidation of the methoxymethyl moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., desilylation or N-demethylation) .

Advanced Research Questions

Q. How does the stereochemistry of the (S)-configuration influence reactivity in catalytic applications?

- Methodological Answer : The (S)-configuration affects enantioselectivity in asymmetric catalysis. Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess (ee). For mechanistic studies, employ DFT calculations to model transition states and compare with experimental ee values. Refer to analogs like (S)-1-phenylethylamine derivatives for precedent .

Q. What strategies resolve contradictions in NMR data for silyl-containing intermediates?

- Methodological Answer : Conflicting NMR peaks may arise from dynamic silyl group rotation or solvent interactions. Use variable-temperature NMR (-40°C to 25°C in CDCl3) to freeze conformers. Assign ambiguous signals via 2D NMR (COSY, HSQC) and compare with literature data for structurally related silyl amines .

Q. How can researchers design degradation studies to identify hydrolytic byproducts?

- Methodological Answer : Expose the compound to pH-varied buffers (pH 1–13) at 37°C for 48 h. Analyze hydrolyzed products via LC-MS/MS with a Q-TOF detector. Key degradation pathways include:

- Acidic conditions : Cleavage of the methoxymethyl group.

- Basic conditions : Desilylation to form N-methyl-1-phenylethanamine.

Quantify degradation kinetics using Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity levels (e.g., 85% vs. ≥98%)?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- HPLC-ELSD (for non-UV-active impurities).

- Karl Fischer titration (water content).

- Elemental analysis (C, H, N ratios).

If commercial batches vary, request COA documentation or synthesize in-house with rigorous purification (e.g., silica gel chromatography, 20–40% EtOAc/hexane gradient) .

Synthesis Optimization Table

| Parameter | Standard Protocol | Advanced Modification |

|---|---|---|

| Catalyst | Pd/C | Chiral Rh complexes |

| Solvent | THF | Supercritical CO2 |

| Temperature | 25°C | Microwave-assisted (50°C) |

| Purification | Flash chromatography | Simulated moving bed (SMB) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.